1-Benzyl-4-cyclopropylpyrrolidin-3-amine
Description
1-Benzyl-4-cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative featuring a benzyl group at the nitrogen atom (position 1), a cyclopropyl substituent at position 4, and an amine group at position 3. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors. The benzyl group likely enhances lipophilicity, while the cyclopropyl ring may improve metabolic stability by restricting rotational freedom .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-4-cyclopropylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
YMTFUHMWLZUZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Benzyl-4-cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.
Scientific Research Applications
1-Benzyl-4-cyclopropylpyrrolidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-Benzyl-4-cyclopropylpyrrolidin-3-amine and related compounds:
Key Observations:
Core Structure Differences: The target compound and –3 derivatives share a pyrrolidine core, whereas the pyrazole-based compound () introduces a nitrogen-rich heterocycle. The cyclopropyl group is a common feature across all compounds, likely employed to modulate conformation and metabolic stability.
Substituent Effects: Benzyl vs. Pyridinyl vs. Benzyl: The pyridinyl group () introduces aromaticity and basicity, which could enhance interactions with charged residues in biological targets .
Synthesis Challenges :
- The low yield (17.90%) reported for the pyrazole derivative () highlights difficulties in cyclopropane introduction under copper-catalyzed conditions. Similar challenges may arise during the synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
